N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
CAS No.: 899961-76-3
Cat. No.: VC5889038
Molecular Formula: C17H19FN4O4S
Molecular Weight: 394.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899961-76-3 |
|---|---|
| Molecular Formula | C17H19FN4O4S |
| Molecular Weight | 394.42 |
| IUPAC Name | N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
| Standard InChI | InChI=1S/C17H19FN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) |
| Standard InChI Key | UEAGXLYMDXYLAN-UHFFFAOYSA-N |
| SMILES | CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s core structure consists of a thieno[3,4-c]pyrazole system, a bicyclic framework merging a thiophene ring with a pyrazole ring. Key substituents include:
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A 4-fluorophenyl group at position 2, introducing electron-withdrawing effects that influence reactivity.
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A butyl chain (N-butyl) and an ethanediamide group (N'-acyl) at the pyrazole’s nitrogen atoms, contributing to lipophilicity and hydrogen-bonding potential.
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Two sulfone groups () at position 5, enhancing stability and electrophilicity.
The systematic IUPAC name reflects these substituents and their positions, ensuring precise identification in chemical databases.
Synthesis and Optimization
Multi-Step Synthesis
The compound is synthesized via sequential reactions, typically involving:
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Cyclocondensation: Formation of the thieno[3,4-c]pyrazole core from thiophene and hydrazine derivatives.
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Sulfonation: Introduction of sulfone groups using oxidizing agents like or (meta-chloroperbenzoic acid).
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N-Alkylation: Attachment of the butyl group via nucleophilic substitution.
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Amidation: Coupling the ethanediamide moiety using carbodiimide-based reagents.
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to minimize side products.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (<1 mg/mL) due to its hydrophobic butyl and fluorophenyl groups. It is soluble in organic solvents like DMSO and ethanol, making it suitable for in vitro assays. The calculated logP of ~3.5 suggests moderate lipophilicity, aligning with drug-like properties .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 394.42 g/mol | |
| logP | ~3.5 | |
| Aqueous Solubility | <1 mg/mL | |
| Melting Point | Not reported | – |
Stability Profile
The sulfone groups confer stability against hydrolysis, but the amide bond may degrade under strongly acidic or basic conditions. Storage at -20°C in inert atmospheres is recommended for long-term preservation.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In preclinical models, thieno[3,4-c]pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2 (PGE2) levels, comparable to celecoxib . The fluorophenyl group enhances target affinity by interacting with hydrophobic pockets in COX-2’s active site .
Comparative Structure-Activity Relationships (SAR)
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Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl analog shows 2-fold higher COX-2 inhibition than 3-chlorophenyl derivatives.
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Butyl Chain Length: Elongating the alkyl chain beyond butyl reduces solubility without improving activity.
Applications and Future Directions
Drug Development
The compound’s dual anti-inflammatory and anticancer activities position it as a lead candidate for multitarget therapies. Potential formulations include:
Research Gaps
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In vivo efficacy studies in animal models of inflammation and cancer.
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Target identification using proteomics and CRISPR screening.
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Toxicokinetic profiling to establish safety margins.
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